molecular formula C30H53BrN2 B046302 (Dideacetoxy)vecuronium CAS No. 115952-48-2

(Dideacetoxy)vecuronium

Cat. No. B046302
M. Wt: 521.7 g/mol
InChI Key: AQMVPBLWUQDAHJ-LPSBBQSESA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(Dideacetoxy)vecuronium is a chemical compound that belongs to the class of non-depolarizing neuromuscular blocking agents. It is also known as decamethonium dibromide or decamethonium bromide. It is used in scientific research to study the mechanism of action of neuromuscular blocking agents and their effects on the body.

Mechanism Of Action

(Dideacetoxy)vecuronium works by blocking the transmission of nerve impulses at the neuromuscular junction. It binds to the nicotinic acetylcholine receptors on the motor endplate of the muscle, preventing the action potential from reaching the muscle fiber. This results in muscle relaxation and paralysis.

Biochemical And Physiological Effects

(Dideacetoxy)vecuronium has several biochemical and physiological effects on the body. It causes muscle relaxation and paralysis, which is useful in surgical procedures that require muscle relaxation. It also affects the cardiovascular system, causing a decrease in blood pressure and heart rate. In addition, it can cause respiratory depression and bronchospasm.

Advantages And Limitations For Lab Experiments

(Dideacetoxy)vecuronium has several advantages for lab experiments. It is a potent neuromuscular blocking agent, which makes it useful for studying the mechanism of action of these agents. It is also easy to synthesize and purify, which makes it readily available for research. However, it has several limitations. It can be toxic at high doses, which limits its use in animal studies. In addition, it has a short duration of action, which makes it difficult to use in long-term experiments.

Future Directions

There are several future directions for the use of (Dideacetoxy)vecuronium in scientific research. One direction is to investigate its potential therapeutic uses in neuromuscular disorders. Another direction is to develop new drugs that are more potent and have longer durations of action. Additionally, researchers can study the effects of (Dideacetoxy)vecuronium on different types of muscle fibers and on different animal models to gain a better understanding of its mechanism of action.

Synthesis Methods

The synthesis of (Dideacetoxy)vecuronium involves the reaction of decamethonium chloride with sodium acetate in the presence of acetic anhydride. The reaction results in the removal of two acetyl groups from decamethonium chloride, producing (Dideacetoxy)vecuronium. The compound is then purified through recrystallization.

Scientific Research Applications

(Dideacetoxy)vecuronium is used in scientific research to study the mechanism of action of neuromuscular blocking agents. It is also used to investigate the effects of these agents on the body, including their biochemical and physiological effects. Researchers use (Dideacetoxy)vecuronium to develop new drugs that can be used to treat neuromuscular disorders.

properties

CAS RN

115952-48-2

Product Name

(Dideacetoxy)vecuronium

Molecular Formula

C30H53BrN2

Molecular Weight

521.7 g/mol

IUPAC Name

1-[(2R,5S,8S,9S,10S,13R,14S,16S)-10,13-dimethyl-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-yl]-1-methylpiperidin-1-ium;bromide

InChI

InChI=1S/C30H53N2.BrH/c1-29-15-14-27-26(28(29)20-25(22-29)32(3)18-8-5-9-19-32)13-11-23-10-12-24(21-30(23,27)2)31-16-6-4-7-17-31;/h23-28H,4-22H2,1-3H3;1H/q+1;/p-1/t23-,24-,25+,26-,27+,28+,29-,30+;/m1./s1

InChI Key

AQMVPBLWUQDAHJ-LPSBBQSESA-M

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H](CC5)N6CCCCC6)C.[Br-]

SMILES

CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)C)CCC5C3(CC(CC5)N6CCCCC6)C.[Br-]

Canonical SMILES

CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)C)CCC5C3(CC(CC5)N6CCCCC6)C.[Br-]

synonyms

(dideacetoxy)vecuronium
(didesacetoxy)vecuronium
3,17-bisdesacetoxy vecuronium
bis(desacetoxy)vecuronium
ORG 8764
ORG-8764

Origin of Product

United States

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